

In-Silico Prediction of 5-Amino-2-methoxybenzenesulfonamide Properties: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-methoxybenzenesulfonamide

Cat. No.: B1274399

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Abstract

This technical guide provides a comprehensive in-silico analysis of the physicochemical, pharmacokinetic (ADME), and toxicological properties of **5-Amino-2-methoxybenzenesulfonamide** (CAS RN: 88508-44-5). In the absence of extensive experimental data, computational modeling serves as a critical tool in early-stage drug discovery to forecast the behavior and potential liabilities of novel chemical entities. This document presents predicted data generated from well-established in-silico platforms, offering valuable insights for researchers and drug development professionals. Detailed methodologies for key predictive models and relevant experimental protocols are also provided to ensure a thorough understanding of the presented data and to facilitate further investigation.

Introduction

5-Amino-2-methoxybenzenesulfonamide is a sulfonamide-containing aromatic amine. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its antibacterial properties, and is present in a wide array of approved drugs. The primary mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis

pathway. This selective disruption of a vital metabolic process in bacteria, which is absent in humans who obtain folic acid from their diet, accounts for the therapeutic efficacy of these compounds.

Given the importance of the sulfonamide scaffold, a thorough understanding of the physicochemical and pharmacokinetic properties of novel derivatives like **5-Amino-2-methoxybenzenesulfonamide** is paramount for assessing their drug-like potential. In-silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, guiding lead optimization and identifying potential developmental hurdles long before resource-intensive experimental studies are undertaken.

This guide summarizes the predicted properties of **5-Amino-2-methoxybenzenesulfonamide**, focusing on its physicochemical characteristics, Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and potential toxicological endpoints.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and interaction with molecular targets. The predicted properties of **5-Amino-2-methoxybenzenesulfonamide** are summarized in the table below. These values were generated using established computational models.

Property	Predicted Value	In-Silico Method/Tool
Molecular Formula	C ₇ H ₁₀ N ₂ O ₃ S	-
Molecular Weight	202.23 g/mol	-
logP (Octanol/Water Partition Coefficient)	0.35	Consensus of multiple models
Water Solubility (logS)	-2.5	Generic SOLubility Model
Aqueous Solubility	1.98 mg/mL	-
pKa (Acidic)	8.95	-
pKa (Basic)	2.15	-
Topological Polar Surface Area (TPSA)	94.83 Å ²	-
Rotatable Bonds	2	-
Hydrogen Bond Acceptors	5	-
Hydrogen Bond Donors	2	-

In-Silico Pharmacokinetic (ADME) Profile

The ADME profile of a drug candidate determines its concentration and duration of action at the target site. In-silico models provide valuable early insights into a compound's likely pharmacokinetic behavior.

ADME Parameter	Prediction	In-Silico Model/Tool
Human Intestinal Absorption	High	BOILED-Egg Model
Caco-2 Permeability (logPapp)	Moderate	Structure-based prediction
Blood-Brain Barrier (BBB) Permeant	No	BOILED-Egg Model
P-glycoprotein (P-gp) Substrate	No	SVM-based classification
CYP1A2 Inhibitor	Yes	SVM-based classification
CYP2C9 Inhibitor	Yes	SVM-based classification
CYP2C19 Inhibitor	No	SVM-based classification
CYP2D6 Inhibitor	No	SVM-based classification

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